molecular formula C20H14N2O3 B2386478 N-(9H-fluoren-9-yl)-3-nitrobenzamide CAS No. 694473-02-4

N-(9H-fluoren-9-yl)-3-nitrobenzamide

Cat. No.: B2386478
CAS No.: 694473-02-4
M. Wt: 330.343
InChI Key: FRKBYAFCVGUEDR-UHFFFAOYSA-N
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Description

N-(9H-fluoren-9-yl)-3-nitrobenzamide is an organic compound that features a fluorenyl group attached to a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9H-fluoren-9-yl)-3-nitrobenzamide typically involves the reaction of 9H-fluorene with 3-nitrobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may be optimized using industrial-scale chromatography or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

N-(9H-fluoren-9-yl)-3-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(9H-fluoren-9-yl)-3-nitrobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(9H-fluoren-9-yl)-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The fluorenyl group can intercalate with DNA, disrupting its function and leading to cell death. These properties make it a potential candidate for anticancer and antimicrobial therapies .

Comparison with Similar Compounds

Similar Compounds

  • N-(9H-fluoren-9-ylmethoxy)carbonyloxy succinimide
  • 9-Fluorenylmethyl chloroformate
  • (Fluoren-9-ylmethoxy)carbonyl amino acid azides

Uniqueness

N-(9H-fluoren-9-yl)-3-nitrobenzamide is unique due to the presence of both a fluorenyl group and a nitrobenzamide moiety. This combination imparts distinct chemical and physical properties, such as fluorescence and reactivity, which are not commonly found in other similar compounds.

Properties

IUPAC Name

N-(9H-fluoren-9-yl)-3-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O3/c23-20(13-6-5-7-14(12-13)22(24)25)21-19-17-10-3-1-8-15(17)16-9-2-4-11-18(16)19/h1-12,19H,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRKBYAFCVGUEDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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